(R,R)-2,2/'-METHYLENEBIS(4-PHENYL-2-OXAZOLINE) (R,R)-2,2/'-METHYLENEBIS(4-PHENYL-2-OXAZOLINE)
Brand Name: Vulcanchem
CAS No.: 150639-34-2
VCID: VC0125750
InChI: InChI=1S/C19H18N2O2/c1-3-7-14(8-4-1)16-12-22-18(20-16)11-19-21-17(13-23-19)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2/t16-,17-/m0/s1
SMILES: C1C(N=C(O1)CC2=NC(CO2)C3=CC=CC=C3)C4=CC=CC=C4
Molecular Formula: C19H18N2O2
Molecular Weight: 306.4 g/mol

(R,R)-2,2/'-METHYLENEBIS(4-PHENYL-2-OXAZOLINE)

CAS No.: 150639-34-2

Main Products

VCID: VC0125750

Molecular Formula: C19H18N2O2

Molecular Weight: 306.4 g/mol

(R,R)-2,2/'-METHYLENEBIS(4-PHENYL-2-OXAZOLINE) - 150639-34-2

CAS No. 150639-34-2
Product Name (R,R)-2,2/'-METHYLENEBIS(4-PHENYL-2-OXAZOLINE)
Molecular Formula C19H18N2O2
Molecular Weight 306.4 g/mol
IUPAC Name (4R)-4-phenyl-2-[[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole
Standard InChI InChI=1S/C19H18N2O2/c1-3-7-14(8-4-1)16-12-22-18(20-16)11-19-21-17(13-23-19)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2/t16-,17-/m0/s1
Standard InChIKey IUFHJPXOLHSJTC-IRXDYDNUSA-N
Isomeric SMILES C1[C@H](N=C(O1)CC2=N[C@@H](CO2)C3=CC=CC=C3)C4=CC=CC=C4
SMILES C1C(N=C(O1)CC2=NC(CO2)C3=CC=CC=C3)C4=CC=CC=C4
Canonical SMILES C1C(N=C(O1)CC2=NC(CO2)C3=CC=CC=C3)C4=CC=CC=C4
Synonyms (R,R)-2,2/'-METHYLENEBIS(4-PHENYL-2-OXAZOLINE)
PubChem Compound 1268081
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator